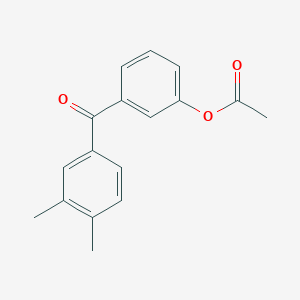

3-Acetoxy-3',4'-dimethylbenzophenone

Description

Significance of Aromatic Ketone Scaffolds in Organic Chemistry

Aromatic ketones, a class of organic compounds featuring a carbonyl group linked to two aryl groups, represent a cornerstone in the field of organic chemistry. numberanalytics.comnumberanalytics.com The benzophenone (B1666685) scaffold, in particular, is a ubiquitous and highly versatile structure. nih.govrsc.org Its importance stems from its presence in numerous naturally occurring molecules that exhibit a wide range of biological activities. nih.govrsc.org This structural motif serves as a fundamental building block in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comsciencedaily.com

The unique electronic properties conferred by the combination of the carbonyl group and the aromatic rings make these compounds valuable intermediates in many chemical transformations. numberanalytics.comnumberanalytics.com They are frequently employed as photosensitizers and photoinitiators in polymer chemistry and organic synthesis due to their ability to absorb UV light. royalsocietypublishing.orgtaylorandfrancis.com The reactivity of the carbonyl group allows for its conversion into various other functional groups, such as alcohols and amines, further expanding their synthetic utility. numberanalytics.com Consequently, aromatic ketones are indispensable tools for medicinal chemists and material scientists in the development of novel compounds with tailored properties. nih.govunacademy.com

Academic Relevance of Substituted Benzophenones: A Focus on Acetoxy- and Dimethyl- Functionalization

The academic and industrial interest in benzophenones is significantly amplified by the diverse functionalities that can be introduced onto their aromatic rings. nih.gov The type and position of these substituents can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Among the myriad of possible modifications, acetoxy- and dimethyl-functionalization hold particular relevance in contemporary research.

The acetoxy group , an ester of acetic acid, often serves as a protected form of a hydroxyl group, which is a common feature in many biologically active natural benzophenones. This protecting group strategy is crucial in multi-step syntheses of complex drug candidates. Beyond its role in synthesis, the acetoxy moiety itself can influence the molecule's bioactivity, contributing to anti-inflammatory or anticancer properties. nih.gov For instance, the synthesis of various benzoyloxy benzophenones has been explored to develop new anti-inflammatory agents. nih.gov

Dimethyl functionalization , the introduction of two methyl groups onto the benzophenone scaffold, also plays a critical role in modifying the compound's characteristics. Methyl groups can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. Furthermore, their steric and electronic effects can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov The specific positioning of the methyl groups, as seen in the 3',4'-dimethyl arrangement, can be designed to optimize these interactions. Research into dimethylbenzophenones has explored their utility as UV stabilizers and as intermediates in the synthesis of more complex structures. ontosight.aigoogle.com

The combination of both acetoxy and dimethyl groups on a single benzophenone scaffold presents an intriguing area of study, suggesting a molecule with potentially modulated biological activity and tailored physicochemical properties.

Scope and Research Imperatives for 3-Acetoxy-3',4'-dimethylbenzophenone Studies

The specific compound, this compound, emerges as a subject of interest at the intersection of acetoxy- and dimethyl-substituted benzophenones. While the broader classes of substituted benzophenones are widely studied, dedicated research focusing solely on this particular molecule appears to be limited. Its existence is noted primarily in chemical supplier catalogs, which provide basic physicochemical data. chemicalbook.comchemicalbook.com

The primary research imperative for this compound is to move beyond its current status as a chemical intermediate and to thoroughly characterize its unique properties and potential applications. Key areas for future investigation include:

Synthetic Methodologies: Developing and optimizing efficient synthetic routes to access this compound in high purity and yield.

Photophysical Characterization: A detailed study of its UV-visible absorption and emission properties is essential, given the known photoinitiator and photosensitizer capabilities of the benzophenone core. royalsocietypublishing.orgtaylorandfrancis.com

Biological Screening: Comprehensive evaluation of its potential biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties, which are common among benzophenone derivatives. nih.govrsc.orgresearchgate.net

Material Science Applications: Investigating its potential use as a building block for polymers, as a UV stabilizer, or in the development of organic light-emitting diodes (OLEDs), where benzophenone derivatives have shown promise. ontosight.aimdpi.com

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₃ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 268.31 g/mol | chemicalbook.comchemicalbook.com |

| CAS Number | 890099-17-9 | chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(3,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMOKAWFIBPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641681 | |

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-17-9 | |

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement, connectivity, and chemical environment within the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of 3-Acetoxy-3',4'-dimethylbenzophenone is expected to show distinct signals corresponding to the aromatic protons on its two phenyl rings and the aliphatic protons of the methyl and acetyl groups.

The key expected signals would include:

A singlet for the three protons of the acetoxy group (CH₃COO-).

Two singlets for the two methyl groups on the dimethyl-substituted phenyl ring.

A series of multiplets or distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on both benzene (B151609) rings. The substitution pattern dictates the splitting patterns and chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects in a typical deuterated solvent like CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl CH₃ | ~2.3 | Singlet | 3H |

| 3'-CH₃ | ~2.3 | Singlet | 3H |

| 4'-CH₃ | ~2.3 | Singlet | 3H |

| Aromatic Protons | 7.2 - 7.9 | Multiplet | 7H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C-H, quaternary carbons, CH₃). docbrown.info The spectrum of this compound would provide direct evidence of its 17 carbon atoms.

Key expected resonances include:

A signal for the benzophenone (B1666685) carbonyl carbon (C=O), typically in the range of δ 190-200 ppm.

A signal for the ester carbonyl carbon of the acetoxy group, expected around δ 168-172 ppm.

Multiple signals in the aromatic region (δ 120-150 ppm) for the twelve carbons of the two phenyl rings.

Signals for the three methyl carbons (two from the dimethylphenyl ring and one from the acetyl group) in the aliphatic region (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzophenone C=O | ~196 |

| Ester C=O | ~169 |

| Quaternary Aromatic Carbons | 130 - 151 |

| Aromatic C-H | 120 - 135 |

| Acetyl CH₃ | ~21 |

| Aromatic CH₃ | ~20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com It would be used to confirm the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just immediate neighbors.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. huji.ac.il

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid state. This technique would be particularly useful for studying the crystalline and amorphous forms of this compound. Different crystalline polymorphs or an amorphous solid would exhibit distinct ssNMR spectra due to differences in molecular packing and conformation, allowing for their identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact molecular formula. ub.edu For this compound, HRMS would be used to confirm its elemental composition of C₁₇H₁₆O₃.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₇H₁₆O₃ | 268.1099 |

The measured mass from an HRMS experiment would be compared to this calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. HRMS can also reveal characteristic fragmentation patterns that further support the structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the precursor ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways of benzophenones are well-characterized and typically involve cleavage at the carbonyl group and within the substituent groups. nih.govfu-berlin.de

For this compound, the primary fragmentation pathways are expected to involve the loss of the acetoxy group and cleavages around the benzoyl and dimethylphenyl moieties. The initial fragmentation would likely be the neutral loss of ketene (CH₂=C=O) from the acetoxy group, followed by further fragmentation of the resulting hydroxydimethylbenzophenone structure. Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring, leading to the formation of a stable acylium ion.

Expected Fragmentation Pathways:

Loss of Ketene: The acetoxy group can readily undergo a neutral loss of 42 Da (ketene), a common fragmentation for acetate (B1210297) esters.

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl group and the dimethylphenyl ring would result in a dimethylbenzoyl cation.

Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic rings can occur, leading to the loss of small neutral molecules like CO.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - 42]⁺ | 42 | Loss of ketene (CH₂=C=O) |

| [M+H]⁺ | [C₉H₉O]⁺ | 3,4-dimethylbenzoyl cation | |

| [M+H]⁺ | [C₇H₅O]⁺ | Benzoyl cation | |

| [C₉H₉O]⁺ | [C₈H₉]⁺ | 28 | Loss of CO |

Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide crucial information regarding its purity and the presence of any volatile impurities. The compound's volatility and thermal stability are key factors in determining the suitability of GC-MS. Benzophenone and its derivatives are generally amenable to GC-MS analysis. mdpi.comthermofisher.com

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The separation of impurities would be based on their boiling points and interactions with the stationary phase. The mass spectrometer would then provide mass spectra for each eluting peak, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns.

Potential Volatile Impurities:

Starting Materials: Unreacted starting materials used in the synthesis of this compound.

By-products: Isomeric by-products or compounds formed from side reactions during synthesis.

Solvents: Residual solvents from the reaction or purification steps.

Table 2: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Major Ions (m/z) | Identification | Purity (%) |

| 15.2 | [M]⁺, [M-42]⁺, ... | This compound | 99.5 |

| 8.5 | ... | Starting Material A | 0.2 |

| 10.1 | ... | By-product B | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Non-Volatile Impurity Analysis

For non-volatile impurities or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. rsc.org This technique separates compounds in the liquid phase, making it suitable for a wider range of molecules than GC-MS. The use of tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of impurities. shimadzu.comsynthinkchemicals.com

An LC-MS/MS method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization. The mass spectrometer, often a triple quadrupole or a high-resolution instrument, would be operated in a selected reaction monitoring (SRM) or full-scan mode to detect and identify impurities.

Potential Non-Volatile Impurities:

Degradation Products: Compounds formed from the decomposition of the target molecule over time or under certain conditions.

Polymeric By-products: Higher molecular weight species formed during the synthesis.

Salts and Reagents: Non-volatile reagents or salts carried over from the synthesis.

Table 3: Representative LC-MS/MS Parameters for Impurity Profiling

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Specific precursor-product ion pairs for the target compound and expected impurities |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of two carbonyl groups (ketone and ester) will be a prominent feature of the spectrum. uc.edulibretexts.org

Expected Characteristic FTIR Peaks:

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone. researchgate.net

C=O Stretch (Ester): Another strong absorption will appear at a higher wavenumber, typically between 1750-1770 cm⁻¹, corresponding to the carbonyl of the acetoxy group. niscpr.res.in

C-O Stretch (Ester): A strong band in the 1200-1250 cm⁻¹ region is indicative of the C-O stretching of the acetate.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. vscht.cz

Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range will be due to the C-H stretching of the methyl groups.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1600, 1480 | Medium | Aromatic C=C Bending |

| ~1220 | Strong | C-O Stretch (Ester) |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule, useful for structural confirmation and identification. chemicalbook.comresearchgate.net

Expected Characteristic Raman Shifts:

Aromatic Ring Vibrations: Strong bands corresponding to the breathing modes of the substituted benzene rings are expected in the fingerprint region (below 1600 cm⁻¹).

Carbonyl Stretching: The C=O stretching vibrations of the ketone and ester groups will also be present, though their intensities may differ from the FTIR spectrum.

C-CH₃ Vibrations: Vibrations associated with the dimethylphenyl moiety will provide further structural information.

Table 5: Anticipated Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2920 | Strong | Aliphatic C-H Stretch |

| ~1655 | Medium | C=O Stretch (Ketone) |

| ~1605 | Strong | Aromatic Ring Breathing |

| ~1380 | Medium | CH₃ Bending |

| ~1000 | Strong | Aromatic Ring Trigonal Breathing |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone itself exhibits a strong π → π* transition at around 250 nm and a weaker, forbidden n → π* transition at longer wavelengths, typically around 330-350 nm. scialert.netresearchgate.net The substitution on the phenyl rings will likely cause a bathochromic (red) shift of these absorption bands. acs.org

Upon absorption of light, the molecule can relax through non-radiative processes or by emitting light in the form of fluorescence or phosphorescence. Benzophenones are well-known for their efficient intersystem crossing from the excited singlet state to the triplet state, often resulting in strong phosphorescence and weak or no fluorescence. researchgate.net The emission spectrum of this compound would therefore be expected to show a characteristic phosphorescence band at longer wavelengths compared to its absorption.

Table 6: Predicted Electronic Spectroscopic Properties of this compound

| Spectroscopic Property | Expected Wavelength (nm) | Transition Type |

| UV-Vis Absorption (λₘₐₓ) | ~260 | π → π |

| UV-Vis Absorption (λₘₐₓ) | ~340 | n → π |

| Emission (Phosphorescence) | ~450 | T₁ → S₀ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the benzophenone chromophore, which consists of two phenyl rings and a ketone group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of benzophenone and its derivatives typically displays two main absorption bands. A strong absorption band, usually observed in the range of 240-280 nm, is attributed to the π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of the aromatic rings. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is typically observed at longer wavelengths, around 330-360 nm.

The substituents on the benzophenone core, namely the acetoxy group at the 3-position and the two methyl groups at the 3' and 4'-positions, can influence the position and intensity of these absorption bands. These substituent effects are generally due to their electronic and steric influences on the chromophore system. The solvent in which the spectrum is recorded can also play a significant role, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.

An illustrative representation of the UV-Vis absorption data for this compound in a common organic solvent like ethanol is presented in the table below.

Table 1: Illustrative UV-Vis Spectral Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~ 265 | ~ 15,000 |

| n → π* | ~ 340 | ~ 200 |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence and phosphorescence spectroscopy are powerful tools for probing the excited states of a molecule after it has absorbed light. While many aromatic molecules exhibit fluorescence, benzophenone and its derivatives are well-known for their efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).

Consequently, the fluorescence quantum yield of most benzophenone derivatives, including likely this compound, is typically very low or negligible at room temperature. The energy from the absorbed photon is rapidly transferred to the triplet state.

Phosphorescence, which is emission from the triplet state, is a more prominent feature for benzophenones. However, this phenomenon is usually observed at low temperatures (e.g., 77 K in a rigid matrix) to minimize non-radiative decay pathways that quench the triplet state. The phosphorescence spectrum provides valuable information about the energy of the lowest triplet state (T₁). For many benzophenone derivatives, the T₁ state energy is in the range of 68-70 kcal/mol, and they exhibit phosphorescence at around 450 nm. It is expected that this compound would display similar phosphorescent properties under cryogenic conditions.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of synthetic chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method is generally suitable for this type of compound.

In a typical setup, a C18 stationary phase is used, which is a nonpolar silica-based packing material. The mobile phase would consist of a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient or isocratic elution), a good separation of the target compound from any impurities or byproducts can be achieved.

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., the λmax of the π → π* transition). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 5 - 10 minutes |

Preparative HPLC for Purification of Synthetic Products and Byproducts

For the purification of larger quantities of this compound, preparative HPLC is the method of choice. The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale. This involves using a wider diameter column with a larger amount of stationary phase to accommodate a higher sample load.

The mobile phase composition and flow rate are optimized at the analytical scale and then scaled up for the preparative separation. The goal is to isolate the peak corresponding to this compound from the peaks of any impurities. Fractions of the eluent are collected as they exit the detector, and the fractions containing the pure compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified solid product.

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any stereocenters (chiral centers). The molecule has a plane of symmetry that bisects the carbonyl group and the two aromatic rings. Therefore, this compound is an achiral molecule and does not exist as a pair of enantiomers. Consequently, chiral chromatography is not an applicable technique for the analysis of its enantiomeric purity.

Reactivity and Mechanistic Investigations of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Photochemistry and Photoreactivity

The photochemistry of benzophenones is characterized by the absorption of UV light, leading to the formation of an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary actor in subsequent photochemical reactions.

Photoexcitation and Intersystem Crossing Pathways

Upon absorption of ultraviolet radiation, typically in the n→π* band, 3-Acetoxy-3',4'-dimethylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenone (B1666685) and its derivatives are known for their highly efficient intersystem crossing (ISC) to the triplet state (T₁). This process is facilitated by the small energy gap between the S₁(n,π) and a higher energy T₂(π,π) state, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). The El-Sayed rules, which favor transitions between states of different orbital types (n,π ↔ π,π*), contribute to the high efficiency of this process.

Radical Generation Mechanisms (e.g., Norrish Type I, Hydrogen Atom Abstraction)

The triplet state of benzophenones is a potent initiator of radical reactions. Two primary pathways for radical generation are the Norrish Type I cleavage and hydrogen atom abstraction (a Norrish Type II-like intermolecular process).

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings (α-cleavage), generating a benzoyl radical and a substituted phenyl radical. For aromatic ketones like benzophenone, the bond between the carbonyl group and the aromatic ring is strong, and consequently, Norrish Type I cleavage is generally not a significant pathway under typical photolytic conditions.

Hydrogen Atom Abstraction: This is the most common reaction for the benzophenone triplet state. The n,π* character of the lowest triplet state imparts radical-like properties to the carbonyl oxygen. This excited state can abstract a hydrogen atom from a suitable donor molecule (solvent, additive, or another reactant) to form a ketyl radical. The rate of hydrogen abstraction is dependent on the bond dissociation energy of the C-H bond in the hydrogen donor. In the context of this compound, it would readily abstract a hydrogen atom from a donor (RH) to form the corresponding ketyl radical.

Photodegradation Pathways and Product Identification

The long-term irradiation of this compound, especially in the presence of hydrogen donors, would lead to its degradation. The primary photoproduct would be the ketyl radical formed via hydrogen abstraction. In the absence of other reactive species, these ketyl radicals can dimerize to form a pinacol.

Further degradation can occur through reactions of the aromatic rings. The excited state or radical intermediates can react with oxygen to form various oxidized products. The specific degradation products would depend on the reaction conditions, such as the solvent, the presence of oxygen, and the nature of any hydrogen donors. Without specific experimental data, the exact structures of the photodegradation products remain speculative but would likely involve modifications of the carbonyl group and the aromatic rings.

Role as a Photoinitiator in Model Polymerization Systems

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. In this role, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process generates a ketyl radical and an amine-derived radical. The amine-derived radical is often the primary species that initiates the polymerization of monomers, such as acrylates.

This compound is expected to function as an effective Type II photoinitiator. The efficiency of initiation would depend on the rate of hydrogen abstraction from the co-initiator and the subsequent reactivity of the generated radicals with the monomer. The substituents may have a modest effect on the photoinitiation efficiency. The electron-donating dimethyl groups could slightly enhance the reactivity of the triplet state, while the meta-acetoxy group's influence is likely to be less significant.

Electron Transfer Processes

Electron transfer processes are fundamental to the electrochemical behavior of this compound and can also play a role in its photochemical reactions.

Electrochemical Behavior and Redox Potentials (e.g., Cyclic Voltammetry)

The electrochemical behavior of benzophenones is typically studied using cyclic voltammetry. In aprotic solvents, benzophenone undergoes two successive one-electron reductions. The first is a reversible reduction to form a radical anion, and the second is a quasi-reversible or irreversible reduction to form a dianion.

The redox potentials of substituted benzophenones are influenced by the electronic nature of the substituents. Electron-donating groups, such as the dimethyl groups in this compound, make the reduction more difficult, shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups facilitate reduction, shifting the potential to more positive values. The acetoxy group at the 3-position is expected to have a moderate electron-withdrawing effect, which would make the molecule easier to reduce compared to the unsubstituted 3',4'-dimethylbenzophenone.

| Electrochemical Parameter | Expected Value/Behavior for this compound | Basis of Expectation |

|---|---|---|

| First Reduction Potential (E¹₁/₂) | Expected to be slightly less negative than 3',4'-dimethylbenzophenone | The electron-withdrawing acetoxy group at the meta-position facilitates the acceptance of an electron, counteracting the electron-donating effect of the dimethyl groups. |

| Second Reduction Potential (E²₁/₂) | Expected to be more negative than the first reduction potential | The addition of a second electron to the radical anion is electrostatically less favorable. |

| Reversibility of the first reduction | Expected to be reversible or quasi-reversible in aprotic media | This is a characteristic feature of the electrochemical reduction of benzophenones to their radical anions. |

| Reversibility of the second reduction | Expected to be quasi-reversible or irreversible | The dianion is generally less stable and more reactive than the radical anion. |

Single Electron Transfer (SET) Reactions

The reactivity of this compound, like other aromatic ketones, can be significantly influenced by single electron transfer (SET) processes, particularly in reactions with strong nucleophiles and under photochemical conditions. The benzophenone core is known to be a good electron acceptor, a property that is modulated by the electronic nature of its substituents.

In the context of reactions with organometallic reagents, such as Grignard and organolithium reagents, the mechanism can shift from a polar, two-electron pathway to a SET pathway. amazonaws.com This shift is influenced by factors such as the reduction potential of the ketone, the oxidation potential of the organometallic reagent, and the solvent. For substituted benzophenones, electron-withdrawing groups enhance the propensity for SET by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the initial electron transfer more favorable. Conversely, electron-donating groups can disfavor the SET pathway. In this compound, the 3-acetoxy group on one phenyl ring acts as a weakly deactivating group, while the 3',4'-dimethyl groups on the other ring are activating. This differential substitution pattern suggests a complex influence on the SET reactivity, potentially making one aromatic ring more susceptible to initial electron transfer.

Photochemically, benzophenones are well-known to undergo SET. Upon excitation, benzophenone can abstract a hydrogen atom or participate in electron transfer reactions. nih.gov The excited state of benzophenone can act as a potent oxidant, capable of accepting an electron from a suitable donor. nih.gov The presence of substituents on the aromatic rings can alter the energy of the excited state and its redox potential, thereby affecting the efficiency of photoinduced SET processes.

Radical Anion Formation and Stability

The formation of a radical anion, also known as a ketyl radical, is a key step in many reactions of benzophenones, particularly those proceeding via a SET mechanism. The benzophenone radical anion is a relatively stable species, and its stability is influenced by the delocalization of the unpaired electron and the negative charge over the entire π-system of the molecule. acs.orgnih.gov

The stability of the benzophenone radical anion is also highly dependent on the solvent and the counterion. rsc.org In aprotic solvents, the radical anion can be quite long-lived, allowing for its characterization by spectroscopic methods. acs.orgnih.gov The presence of protic solvents would lead to rapid protonation of the ketyl radical to form a diphenylhydroxymethyl radical.

Nucleophilic and Electrophilic Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The reaction of benzophenones with organometallic reagents like Grignard and organolithium compounds is a classical method for the formation of tertiary alcohols. The reaction proceeds via nucleophilic addition to the carbonyl carbon. However, as mentioned earlier, a competing SET mechanism can also be operative. amazonaws.comdoi.org

For this compound, the reaction with a Grignard reagent (R-MgX) would be expected to yield a tertiary alcohol after acidic workup. The reactivity of the carbonyl group is influenced by both steric and electronic factors. The substituents on the phenyl rings can affect the electrophilicity of the carbonyl carbon. The electron-donating dimethyl groups would slightly decrease the electrophilicity, while the electron-withdrawing acetoxy group would increase it.

The relative rates of reaction of substituted benzophenones with Grignard reagents have been studied, and it has been shown that electron-withdrawing groups generally increase the reaction rate. acs.org Therefore, it is expected that this compound would be more reactive towards Grignard reagents than an unsubstituted benzophenone.

It is important to note that the acetoxy group might not be stable under the strongly basic and nucleophilic conditions of Grignard and organolithium reactions. The ester functionality could be cleaved by the organometallic reagent, leading to the formation of a phenoxide and potentially consuming a second equivalent of the reagent. This would complicate the reaction and potentially lead to a mixture of products.

A summary of expected products from the reaction of this compound with a generic Grignard reagent (R-MgX) is presented below:

| Reactant | Reagent | Expected Major Product (after workup) | Potential Side-Product (from ester cleavage) |

| This compound | R-MgX | 1-(3-acetoxyphenyl)-1-(3,4-dimethylphenyl)-1-alkanol | 1-(3-hydroxyphenyl)-1-(3,4-dimethylphenyl)-1-alkanol |

Wittig and Related Olefination Reactions

The Wittig reaction provides a versatile method for the synthesis of alkenes from carbonyl compounds. wikipedia.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted 1,1-diarylalkene.

The general reaction scheme is as follows:

This compound + Ph₃P=CHR → 1-(3-acetoxyphenyl)-1-(3,4-dimethylphenyl)alkene + Ph₃PO

The reactivity of the ketone in a Wittig reaction is influenced by steric hindrance around the carbonyl group. While benzophenone itself reacts readily, highly substituted or sterically hindered benzophenones may react more slowly. masterorganicchemistry.com The substituents on this compound are not expected to introduce significant steric hindrance that would prevent the Wittig reaction from occurring.

The electronic nature of the substituents can also have a modest effect on the reaction rate. Electron-withdrawing groups can slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this compound, there are two substituted phenyl rings that can undergo EAS. The regiochemical outcome of the substitution will be directed by the existing substituents.

Ring A: 3-Acetoxyphenyl group

This ring contains an acetoxy group at position 3 and a benzoyl group at position 1.

The acetoxy group is an ortho, para-director and a deactivating group. However, since the para position is blocked by the benzoyl group, it will direct incoming electrophiles to the ortho positions (2 and 4).

The benzoyl group is a meta-director and a deactivating group. It will direct incoming electrophiles to the meta positions (3 and 5). Since position 3 is already substituted, it will direct to position 5.

The directing effects of the two groups are reinforcing for substitution at position 5 (meta to the benzoyl group and ortho to the acetoxy group). Therefore, electrophilic substitution on this ring is most likely to occur at the 5-position.

Ring B: 3',4'-Dimethylphenyl group

This ring contains methyl groups at positions 3' and 4' and is attached to the carbonyl carbon at position 1'.

The methyl groups are ortho, para-directors and activating groups. wikipedia.org The 3'-methyl group will direct to the 2', 4', and 6' positions. The 4'-methyl group will direct to the 2', 3', 5', and 6' positions.

The acyl group attached to this ring is deactivating and a meta-director, directing to the 3' and 5' positions.

The combined effect of the two activating methyl groups will strongly favor substitution at the positions ortho and para to them. The most likely positions for electrophilic attack on this ring are the 2', 5', and 6' positions. The 2' and 6' positions are ortho to one methyl group and meta to the other, while the 5' position is ortho to the 4'-methyl group and meta to the 3'-methyl group. The strong activating and directing effect of the methyl groups will likely overcome the deactivating and meta-directing effect of the acyl group.

| Ring | Substituents | Directing Effect | Predicted Position of Electrophilic Attack |

| 3-Acetoxyphenyl | 3-Acetoxy, 1-Benzoyl | Ortho, para-directing (deactivating); Meta-directing (deactivating) | 5-position |

| 3',4'-Dimethylphenyl | 3',4'-Dimethyl, 1-Acyl | Ortho, para-directing (activating); Meta-directing (deactivating) | 2', 5', and 6' positions |

Reaction Kinetics and Thermodynamics

Kinetics:

In photochemical reactions, the kinetics of processes like hydrogen abstraction and SET are dependent on the properties of the excited state. Substituents can affect the lifetime and energy of the triplet excited state of benzophenone, which in turn influences the rate constants of its reactions. nih.gov For example, the kinetics of the photoreduction of substituted benzophenones have been shown to be dependent on the stability of the resulting ketyl radicals. nih.gov

Thermodynamics:

The thermodynamics of reactions involving this compound will be governed by the relative stabilities of the reactants and products. For example, in the Wittig reaction, the thermodynamic driving force is the formation of the very stable triphenylphosphine (B44618) oxide.

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

An extensive search of publicly available scientific databases and scholarly articles has revealed a significant lack of specific research data concerning the chemical compound this compound. Consequently, detailed information regarding its reactivity and mechanistic investigations, as specified in the requested article outline, is not available.

The inquiry sought to detail the following specific aspects of this compound:

Determination of Reaction Rates and Rate Constants: No published studies were identified that report on the kinetics of reactions involving this specific compound. Therefore, data tables of reaction rates and rate constants cannot be provided.

Activation Energies and Transition State Analysis: The scientific literature does not appear to contain any experimental or computational studies focused on the activation energies or transition state analyses for reactions of this compound.

Gibbs Free Energy Calculations for Reaction Pathways: Similarly, there is no accessible research detailing Gibbs free energy calculations for any of its potential reaction pathways.

While general information exists for related compounds such as 3,4-dimethylbenzophenone (B1346588) and other substituted acetophenones, the explicit instructions to focus solely on this compound and to adhere strictly to the provided outline cannot be fulfilled due to the absence of specific data for this molecule. Extrapolation from related compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, the generation of a scientifically accurate and detailed article on the "" is not possible at this time.

Theoretical and Computational Studies of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

A typical DFT study begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, which corresponds to the most stable ground state geometry. This process yields important data such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

HOMO-LUMO Analysis: The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. For 3-Acetoxy-3',4'-dimethylbenzophenone, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered on the benzophenone (B1666685) carbonyl group and the acetoxy-substituted ring.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl and acetoxy groups, making them sites for electrophilic interaction.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Ketones

| Property | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones. Actual calculated values for this compound would require a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly important for understanding a molecule's response to light, such as its absorption of ultraviolet and visible radiation.

TD-DFT calculations can predict the electronic transitions between the ground state and various excited states. The results provide information on the excitation energies and the oscillator strengths (a measure of the intensity) of these transitions. This data can then be used to simulate the UV-Vis absorption spectrum of the molecule. By comparing the simulated spectrum with experimental data, researchers can validate their computational model and gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. For benzophenone derivatives, the characteristic n→π* and π→π* transitions of the carbonyl group are of particular interest.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where DFT may struggle. They are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a very precise ground state energy or to study specific intermolecular interactions with high confidence.

Mechanistic Modeling and Simulation

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions, providing insights into reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathway Exploration (e.g., Potential Energy Surfaces)

To understand how a chemical reaction proceeds, chemists often explore the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. Reactants and products correspond to minima on the PES, while the path between them represents the reaction pathway. By mapping out the PES, computational chemists can identify the most likely routes for a reaction to occur and identify any intermediate species that may be formed along the way. For this compound, this could involve modeling reactions such as hydrolysis of the acetoxy group or photochemical reactions initiated by UV light absorption.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key feature of a reaction pathway is the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. The transition state represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry and energy of the transition state.

Once a potential transition state structure is found, its identity is confirmed by two main criteria: it must be a first-order saddle point on the PES (i.e., a maximum in one direction and a minimum in all others), and it must connect the desired reactants and products. The latter is confirmed by performing an Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation involves following the reaction path downhill from the transition state in both the forward and reverse directions. If the path leads to the correct reactants and products, it confirms that the located transition state is indeed the one that governs the reaction of interest. This type of analysis is crucial for understanding the kinetics and mechanism of any proposed reaction involving this compound.

Kinetic Simulations and Prediction of Reaction Outcomes

Kinetic simulations are a powerful tool in computational chemistry for predicting the outcomes of chemical reactions by modeling the reaction pathways and calculating the associated energy barriers. For a compound like this compound, such simulations would typically involve density functional theory (DFT) calculations to map the potential energy surface of a given reaction. This would allow for the identification of transition states and the calculation of activation energies, which are crucial for determining reaction rates.

However, a review of the current literature indicates that no specific kinetic simulations have been published for reactions involving this compound. General studies on substituted benzophenones have established relationships between their electronic structures and reactivity, such as the correlation between the lowest unoccupied molecular orbital (LUMO) energies and their reduction potentials. iaea.orgresearchgate.net These general findings suggest that the acetoxy and dimethyl substituents on the benzophenone core would influence its electronic properties and, consequently, its reactivity. The electron-donating nature of the methyl groups and the electron-withdrawing character of the acetoxy group would modulate the electron density distribution across the molecule, impacting its behavior in chemical reactions. Without specific studies, any prediction of reaction outcomes for this compound remains speculative.

Table 1: Hypothetical Parameters for Kinetic Simulation of a Reaction of this compound

| Parameter | Hypothetical Value/Method | Description |

| Computational Method | Density Functional Theory (DFT) | A common quantum mechanical modeling method for calculating the electronic structure of molecules. |

| Basis Set | 6-31G* | A specific set of mathematical functions used to represent the electronic wavefunctions in the DFT calculations. |

| Reaction Coordinate | Dihedral Angle/Bond Distance | The geometric parameter that is systematically varied to map the reaction pathway from reactants to products. |

| Calculated Activation Energy (Ea) | Not Available | The energy barrier that must be overcome for the reaction to occur. This value is currently unknown for this compound. |

| Predicted Rate Constant (k) | Not Available | A measure of the speed of the reaction, which is dependent on the activation energy. This value is currently unknown. |

This table is illustrative of the parameters that would be used in a kinetic simulation and does not represent actual data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility and interactions with their environment.

The conformational landscape of benzophenone and its derivatives is largely defined by the twist of the two phenyl rings relative to the central carbonyl group. nih.gov This dihedral angle is influenced by the steric and electronic effects of the substituents on the rings. For this compound, the presence of substituents on both rings would lead to a complex interplay of these effects. The methyl groups at the 3' and 4' positions would introduce steric bulk, while the acetoxy group at the 3-position would have both steric and electronic contributions.

MD simulations could be employed to explore the accessible conformations of this molecule by simulating its motion over time. This would involve calculating the potential energy as a function of the dihedral angles of the phenyl rings, revealing the most stable conformations and the energy barriers between them. While studies have been conducted on the conformations of other substituted benzophenones, no such analysis has been specifically reported for this compound. nih.gov

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Influence of Substituents | Status of Research |

| Phenyl Ring Dihedral Angle | The combination of the 3-acetoxy and 3',4'-dimethyl groups is expected to result in a significant twist between the phenyl rings to minimize steric hindrance. | No specific experimental or computational data is available. |

| Rotational Barrier of Acetoxy Group | The rotation around the C-O bond of the acetoxy group would have a specific energy barrier, influencing the overall flexibility. | No specific experimental or computational data is available. |

| Flexibility of Methyl Groups | The methyl groups would exhibit free rotation, contributing to the overall molecular dynamics. | This is a general property of methyl groups and is expected to be present. |

This table is based on general principles of conformational analysis and does not represent specific findings for this compound.

The interaction of a molecule with its solvent can significantly influence its reactivity and spectroscopic properties. scialert.net Solvents can stabilize or destabilize the ground state, excited states, and transition states of a molecule to varying degrees. For this compound, the polarity of the solvent would be expected to play a crucial role.

In polar solvents, the carbonyl group and the acetoxy group would engage in dipole-dipole interactions, which could affect the electronic transitions observed in UV-Vis spectroscopy. scialert.net These interactions could also influence the energy of the frontier molecular orbitals, thereby altering the molecule's reactivity. MD simulations incorporating explicit solvent molecules could model these interactions and predict how properties such as the absorption spectrum or reaction rates would change in different solvent environments. However, no such studies have been specifically conducted for this compound.

Table 3: Expected Solvent Effects on the Properties of this compound

| Property | Expected Effect of Increasing Solvent Polarity | Status of Research |

| UV-Vis Absorption Maximum (λmax) | A shift in the absorption maximum is expected due to differential stabilization of the ground and excited states. The direction of the shift would depend on the nature of the electronic transition. | No specific experimental or computational data is available. |

| Reaction Rate | The rate of polar reactions could be enhanced in polar solvents due to the stabilization of polar transition states. | No specific experimental or computational data is available. |

| Conformational Equilibrium | The equilibrium between different conformers might shift in response to changes in the solvent environment. | No specific experimental or computational data is available. |

This table outlines general expectations based on solvent effect theories and does not present specific data for this compound.

Structural Modifications and Analogues of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Design Principles for Novel Benzophenone (B1666685) Derivatives

The design of new benzophenone derivatives involves the strategic modification of the aromatic rings to alter their electronic and steric properties. The parent compound, 3-Acetoxy-3',4'-dimethylbenzophenone, possesses an acetoxy group on one phenyl ring and two methyl groups on the other. The acetoxy group can act as a weak electron-withdrawing group through inductive effects, while also being a potential resonance donor. The methyl groups are classic electron-donating groups. The interplay of these substituents dictates the baseline properties of the molecule.

Strategic Placement of Electron-Donating and Electron-Withdrawing Groups

The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzophenone skeleton is a primary strategy for modulating its properties. EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density of the aromatic π system, which can stabilize charged intermediates and influence reaction rates. scialert.netdummies.com Conversely, EWGs, like trifluoromethyl (-CF3) or nitro (-NO2) groups, decrease the electron density of the ring, making it less reactive towards electrophilic attack. nih.govwikipedia.org

Table 1: Effect of Representative Substituent Groups on Benzophenone Properties

| Substituent Group | Type | Typical Effect on Benzene (B151609) Ring | Potential Impact on Benzophenone Analogue |

|---|---|---|---|

| Methoxy (-OCH₃) | Strong Electron-Donating | Activation, Ortho/Para Directing | Increased reactivity, stabilization of intermediates scialert.net |

| Methyl (-CH₃) | Weak Electron-Donating | Activation, Ortho/Para Directing | Moderate increase in reactivity dummies.com |

| Acetoxy (-OCOCH₃) | Weak Deactivating | Deactivation, Ortho/Para Directing | Inductive withdrawal, potential resonance donation |

| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | Deactivation, Meta Directing | Decreased reactivity, altered photoreduction kinetics nih.gov |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Deactivation, Meta Directing | Significant decrease in ring nucleophilicity wikipedia.org |

Influence of Substituent Position (Ortho, Meta, Para) on Electronic and Photochemical Properties

The regiochemical placement of substituents (ortho, meta, or para) on the phenyl rings has a profound impact on the molecule's properties. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, as these positions are electronically enriched through resonance. dummies.comwikipedia.org Electron-withdrawing groups, with the exception of halogens, typically direct to the meta position. wikipedia.org

Table 2: Predicted Influence of Isomeric Position on Properties of Acetoxy-Dimethylbenzophenone

| Isomer | Substituent Positions | Expected Influence on Electronic Properties | Potential Photochemical Impact |

|---|---|---|---|

| 4-Acetoxy-3',4'-dimethylbenzophenone | Acetoxy at para; Methyls at meta/para | Enhanced resonance interaction of acetoxy group with the carbonyl. | Altered n→π* transition energy; potential for different photoreactivity pathways. |

| 2-Acetoxy-3',4'-dimethylbenzophenone | Acetoxy at ortho; Methyls at meta/para | Steric hindrance near the carbonyl; potential for intramolecular interactions (e.g., hydrogen bonding if hydrolyzed to -OH). | May favor different deactivation pathways or intramolecular reactions. researchgate.net |

| 3-Acetoxy-2',5'-dimethylbenzophenone | Acetoxy at meta; Methyls at ortho/meta | Altered steric environment and electronic activation pattern on the second ring. | Changes in excited-state geometry and reaction kinetics. |

| 3-Acetoxy-3',5'-dimethylbenzophenone | Acetoxy at meta; Methyls at meta | Symmetrical deactivation of the second ring by meta methyl groups is not possible; this arrangement provides activation at ortho/para positions. | Symmetrical substitution may lead to different crystal packing and solid-state properties. |

Incorporating Heteroatoms into the Benzophenone Core

Introducing heteroatoms such as nitrogen, sulfur, or oxygen into the benzophenone aromatic system or as part of the substituents is a powerful strategy for creating novel analogues. nih.gov Heteroatoms can alter the electronic distribution, introduce sites for hydrogen bonding, and provide new coordination sites for metals. rsc.org For example, replacing the carbonyl oxygen with sulfur to form a thioketone significantly changes the electronic structure and lowers the energy of the excited triplet state. scialert.net

Synthesis of Related Benzophenone Analogues

The synthesis of benzophenone derivatives is well-established, with the Friedel-Crafts acylation being a cornerstone reaction. nih.govresearchgate.net This and other methods allow for the flexible preparation of various isomers and analogues of this compound.

Preparation of Acetoxy- and Dimethyl- Substituted Benzophenone Isomers

Isomers of this compound can be synthesized using several established routes. The most common approach is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comresearchgate.net

For example, to synthesize the parent compound, 3-acetoxybenzoyl chloride could be reacted with 1,2-dimethylbenzene (o-xylene). To create an isomer like 4-acetoxy-2',5'-dimethylbenzophenone, one would react 4-acetoxybenzoyl chloride with 1,4-dimethylbenzene (p-xylene). The specific isomer obtained can be controlled by the choice of starting materials. It is important to note that direct condensation of substituted benzoic acids with benzene is generally only effective for ortho-substituted acids. researchgate.net

An alternative route involves the Fries rearrangement of substituted phenyl benzoates, which can be promoted photochemically or thermally to yield hydroxybenzophenones. mdpi.com The resulting hydroxyl group can then be acylated to install the desired acetoxy group.

General Synthetic Scheme (Friedel-Crafts Acylation):

Example for an Isomer (4-Acetoxy-2',5'-dimethylbenzophenone):

Synthesis of Benzophenone Derivatives with Different Acyl Groups

To create analogues with different acyl groups in place of the acetate (B1210297) group, a common strategy is to first synthesize the corresponding hydroxybenzophenone intermediate. For instance, 3-hydroxy-3',4'-dimethylbenzophenone can be prepared via Friedel-Crafts acylation using 3-hydroxybenzoyl chloride (with the hydroxyl group protected) and o-xylene, followed by deprotection.

Once the hydroxybenzophenone is obtained, it can be readily esterified with a variety of acyl chlorides or acid anhydrides in the presence of a base to yield a library of derivatives. researchgate.net This approach allows for the systematic variation of the acyl chain length, branching, or the introduction of other functional groups to fine-tune the properties of the final compound. acs.org

Table 3: Examples of Benzophenone Analogues with Different Acyl Groups

| Acyl Group | Reagent for Synthesis | Name of Analogue | Potential Change in Properties |

|---|---|---|---|

| Propionyl | Propionyl chloride | 3-Propionoxy-3',4'-dimethylbenzophenone | Increased lipophilicity compared to acetoxy. |

| Benzoyl | Benzoyl chloride | 3-Benzoyloxy-3',4'-dimethylbenzophenone | Increased aromatic content, potential for π-stacking. |

| Pivaloyl | Pivaloyl chloride | 3-Pivaloxy-3',4'-dimethylbenzophenone | Introduction of bulky tert-butyl group, increased steric hindrance. |

| Acryloyl | Acryloyl chloride | 3-Acryloyloxy-3',4'-dimethylbenzophenone | Introduction of a polymerizable vinyl group. |

Exploration of Polycyclic and Spiro-Fused Benzophenone Systems

The structural framework of this compound offers a versatile platform for the synthesis of more complex molecular architectures, such as polycyclic and spiro-fused benzophenone systems. These advanced structures are of interest due to their unique photophysical properties and potential applications in materials science and photochemistry. The exploration into these systems often involves intramolecular cyclization reactions or cycloaddition processes, leveraging the reactivity of the benzophenone core and its substituents.

One common strategy to create polycyclic aromatic systems from benzophenone derivatives is through acid-mediated cascade cyclizations. For instance, precursors containing a 1,5-enyne conjugated system attached to the benzophenone scaffold can undergo rapid construction of benzofluorenone scaffolds. This process involves a dual C-C bond-forming cascade, which can be initiated by a Brønsted acid. While not specifically demonstrated for this compound, this methodology has been successfully applied to other benzophenone derivatives, suggesting its potential applicability. The presence of the dimethyl groups on one of the phenyl rings could influence the regioselectivity of such cyclizations.

Spiro-fused systems represent another intriguing class of compounds that can be derived from benzophenone structures. The synthesis of spiro-compounds can be achieved through various photochemical reactions. For example, the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl group and an alkene, can lead to the formation of oxetane (B1205548) rings. While this reaction typically involves the carbonyl group of the benzophenone, subsequent rearrangements or further reactions could potentially lead to spiro-fused structures. The reaction of benzophenone with allenes has been shown to produce spiro-compounds, indicating a potential pathway for creating more complex spirocyclic systems from this compound. researchgate.net

The development of novel synthetic routes to spiro-fused dibenz(ox)azepines has been achieved via Rh(III)-catalyzed cascade regioselective C-H activation and annulation. rsc.org This method allows for the one-pot synthesis of biologically relevant spirocyclic compounds from dibenz(ox)azepines and ynones. Although this specific reaction does not start from a benzophenone, it highlights the increasing interest and developing methodologies in the synthesis of complex spiro-fused systems that could potentially be adapted to benzophenone-containing starting materials.

The table below summarizes some general synthetic strategies that could be explored for the synthesis of polycyclic and spiro-fused systems from benzophenone derivatives, which could be hypothetically applied to this compound.

| Strategy | Reaction Type | Potential Product | Key Features |

| Acid-Mediated Cascade Cyclization | Intramolecular Cyclization | Benzofluorenones | Rapid construction of polycyclic systems. |

| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Oxetanes (precursors to spiro-compounds) | Involves the excited state of the benzophenone carbonyl group. |

| Reaction with Allenes | Photochemical Addition | Spiro-compounds | Direct formation of a spirocyclic ring system. |

| C-H Activation/Annulation | Transition-Metal Catalyzed Cyclization | Spiro-dibenz(ox)azepines | Atom-economic and regioselective. |

These synthetic explorations are crucial for expanding the library of benzophenone derivatives and for the development of new materials with tailored photophysical and chemical properties. Further research is needed to investigate the feasibility of these reactions with this compound and to fully characterize the resulting polycyclic and spiro-fused systems.

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure. By systematically modifying this structure and studying the resulting changes, it is possible to establish valuable structure-reactivity and structure-property relationships. These relationships are crucial for the rational design of new benzophenone derivatives with optimized performance in various applications, particularly as photoinitiators.

Correlating Substituent Effects with Photoinitiation Efficiency

The efficiency of a benzophenone derivative as a photoinitiator is highly dependent on the nature and position of its substituents. The acetoxy and dimethyl groups in this compound play a significant role in modulating its photoinitiation capabilities. The photoinitiation process for benzophenones typically involves the absorption of UV light, followed by intersystem crossing to the triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization.

The electronic effects of the substituents can influence both the light absorption characteristics and the reactivity of the excited triplet state. Electron-donating groups, such as the dimethyl groups, can increase the electron density in the aromatic rings, which can affect the energy of the excited states and the efficiency of intersystem crossing. The acetoxy group, being a moderately deactivating group, can also influence the electronic properties of the benzophenone core.

The following table presents a qualitative correlation between substituent types on the benzophenone scaffold and their general effect on photoinitiation efficiency, based on established principles for this class of compounds.

| Substituent Type | Position | Electronic Effect | Predicted Impact on Photoinitiation Efficiency |

| Alkyl (e.g., Dimethyl) | 3',4' | Electron-donating | May enhance efficiency by stabilizing radical intermediates. |

| Acetoxy | 3 | Electron-withdrawing (by induction), Electron-donating (by resonance) | Complex effect; could influence both absorption and reactivity. |

| Strong Electron-Donating (e.g., Amino) | para | Strong activation | Generally increases efficiency and red-shifts absorption. |

| Strong Electron-Withdrawing (e.g., Trifluoromethyl) | para | Strong deactivation | May decrease efficiency by destabilizing the triplet state. nih.gov |

Research on various substituted benzophenones has shown that the introduction of electron-donating groups can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum. mdpi.com This shift can be advantageous for photoinitiation with longer wavelength UV light sources. Furthermore, the nature of the substituents has a substantial effect on the kinetics of photoreduction, with both electron-donating and electron-withdrawing groups influencing the rate coefficients of the primary and secondary photoreduction reactions. nih.gov

Investigating the Impact of Structural Changes on Electronic Transitions

The electronic transitions of this compound, specifically the n→π* and π→π* transitions, are sensitive to structural modifications. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The relative energies of these transitions are crucial for the photochemical behavior of the molecule.

The acetoxy and dimethyl substituents can alter the energies of the molecular orbitals involved in these transitions. The dimethyl groups, being electron-donating, are expected to raise the energy of the π orbitals, which would lead to a bathochromic shift in the π→π* absorption band. The acetoxy group's effect is more complex due to the interplay of its inductive and resonance effects.

The solvent environment also plays a critical role in influencing the electronic transitions. In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift, while the π→π* transition experiences a bathochromic shift. scialert.netmdpi.com This solvatochromism is a result of the differential stabilization of the ground and excited states by the solvent molecules.

The following table provides representative data on the absorption maxima (λmax) for different electronic transitions in various substituted benzophenones, illustrating the impact of substituents on their electronic spectra.

| Compound | Substituents | Solvent | λmax (n→π) (nm) | λmax (π→π) (nm) |

| Benzophenone | None | n-Hexane | ~347 | ~248 |

| 4-Methoxybenzophenone | 4-OCH₃ | Ethanol | Not well-resolved | ~288 |

| 4,4'-Dimethylbenzophenone | 4,4'-(CH₃)₂ | Cyclohexane | ~340 | ~260 |

| 3,3',4,4'-Tetramethoxybenzophenone | 3,3',4,4'-(OCH₃)₄ | Dichloromethane | Not reported | ~310 |

These data highlight the general trends observed for substituted benzophenones, where electron-donating groups tend to cause a red shift in the π→π* transition. The specific positions and electronic nature of the substituents in this compound will determine its unique spectral properties.

Understanding Steric and Electronic Influences on Reaction Selectivity